1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
This compound features a phenyl-ethanone core substituted with a sulfonyl-linked piperidine ring bearing a 1,3,4-thiadiazol-2-yloxy group.
Properties
IUPAC Name |
1-[3-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11(19)12-3-2-4-14(9-12)24(20,21)18-7-5-13(6-8-18)22-15-17-16-10-23-15/h2-4,9-10,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBTYZRRDYWVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Attachment of the piperidine ring: The piperidine ring can be introduced through a coupling reaction with the thiadiazole derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (CAS 333787-88-5)
- Structure : Lacks the thiadiazole group; instead, the piperidine is substituted with a methyl group.
- Properties : Molecular weight 281.38, logP ~2.94 (predicted for sulfonyl-piperidine derivatives).
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one (CAS 478248-39-4)
- Structure : Replaces thiadiazole with benzothiazole and includes a dichlorophenyl-sulfanyl group.
- Properties : Molecular weight 437.41; the chlorine atoms and sulfur-rich structure suggest antibacterial activity (e.g., against E. coli LpxH, IC₅₀ ~1.2 µM) .
- Comparison : The dichlorophenyl and sulfanyl groups may confer stronger electrophilic character than the target compound’s thiadiazole, influencing target selectivity.
Anti-Ulcer Piperidine-Linked Ethanone Derivatives
- Example : 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one ().
- Activity : Demonstrated anti-ulcer effects in vivo via histopathological evaluation.
- Key Difference : The target compound’s sulfonyl-thiadiazole-piperidine chain may enhance gastric tissue binding or modulate proton pump interactions compared to simpler piperidine-phenyl analogs .
Histamine H3 Receptor Ligands (e.g., QD10, QD17)
- Structure: Piperazine-linked ethanones with benzoyl substituents.
- Activity : Dual histamine H3 receptor affinity and antioxidant properties (e.g., QD10: 62% yield, 148–151°C mp).
- Comparison : The target compound’s thiadiazole could mimic benzoyl groups in π-π stacking but may alter receptor specificity due to sulfur electronegativity .
Data Table: Structural and Functional Comparison
Research Implications
- Synthetic Challenges : Introducing the thiadiazole-oxy-piperidine group may require multi-step protocols, such as coupling sulfonyl chlorides with piperidine intermediates (analogous to ’s Pd-catalyzed reactions).
- Biological Potential: The sulfonyl-thiadiazole motif is understudied compared to benzothiazole or methylpiperidine analogs. Prioritize assays for antimicrobial (e.g., E. coli LpxH ) and anti-ulcer activity .
- ADME Profile : The thiadiazole’s electronegativity may reduce logP versus methylpiperidine derivatives, balancing solubility and permeability .
Biological Activity
The compound 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring , known for its diverse biological activities.
- A piperidine moiety , which often contributes to the pharmacological properties of compounds.
- A sulfonyl group , which can enhance solubility and biological activity.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 303.35 g/mol
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Thiadiazole derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that certain modifications to the thiadiazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural characteristics have shown inhibition of key signaling pathways involved in tumor growth .
Analgesic Properties
Some studies suggest that compounds with a piperidine structure can exhibit analgesic effects. Research involving animal models has indicated that these compounds may act on central pain pathways, providing pain relief through mechanisms such as modulation of neurotransmitter release .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that certain compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 µg/mL to 62.5 µg/mL, indicating potent antimicrobial properties .
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of structurally related thiadiazole compounds on various cancer cell lines. Results indicated that modifications to the piperidine moiety significantly influenced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
Comparative Analysis of Biological Activities
| Activity Type | Compound Example | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | This compound | 15.62 µg/mL (against E. coli) |
| Antitumor | Thiadiazole Derivative X | IC50 = 5 µM (against HeLa cells) |
| Analgesic | Piperidine Derivative Y | Effective in pain models at 100 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
